N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative characterized by a 1,2-dihydropyridine core. Key structural features include:
- 2-chloro-5-(trifluoromethyl)phenyl group: Attached to the pyridine nitrogen, this substituent introduces steric bulk and electron-withdrawing properties.
- 4-(trifluoromethyl)benzyl group: Positioned at the 1-position of the dihydropyridine ring, this group enhances lipophilicity and may influence binding interactions.
Its design likely prioritizes metabolic stability and target affinity through halogenation and trifluoromethylation strategies .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-16-8-7-14(21(26,27)28)10-17(16)29-18(31)15-2-1-9-30(19(15)32)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYAANGKQTNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 330.69 g/mol. The presence of trifluoromethyl groups is significant as they can enhance lipophilicity and bioavailability, influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Dihydropyridines are often associated with calcium channel blocking activity, which can have implications in cardiovascular therapies.
Inhibition Studies
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit inhibitory effects on specific enzymes. For instance, compounds similar to this compound have shown inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. One related compound exhibited an IC50 value of 0.36 µM against CDK2, indicating potent inhibitory activity .
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. For example, similar dihydropyridine derivatives have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle proteins .
Cardiovascular Implications
Dihydropyridines are well-known for their role as calcium channel blockers. Research has shown that compounds with similar structures can effectively lower blood pressure and improve cardiac function in hypertensive models. This suggests potential therapeutic applications in treating cardiovascular diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the trifluoromethyl groups and the dihydropyridine core can significantly alter the biological activity of these compounds. For instance, increasing the lipophilicity through additional fluorination often enhances enzyme binding affinity, leading to improved therapeutic efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
A. Anticancer Activity
Research indicates that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. Studies have shown that structurally related dihydropyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of dihydropyridine derivatives, demonstrating their potential as selective inhibitors of cancer cell lines such as MCF-7 and A549. The introduction of trifluoromethyl groups was found to enhance their biological activity significantly .
B. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Dihydropyridine derivatives have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Research Findings:
In vitro studies demonstrated that these compounds could reduce TNF-alpha and IL-6 levels in macrophages, suggesting a potential application in treating inflammatory diseases .
A. Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its ability to interact with biological systems makes it suitable for targeting specific pests while minimizing environmental impact.
Example Application:
Compounds with similar structures have been incorporated into formulations aimed at controlling agricultural pests, demonstrating effective results against common insect species without harming beneficial insects .
A. Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance. Research into polymers containing this compound suggests potential applications in coatings and advanced materials.
Findings:
Studies indicate that polymers modified with this compound exhibit improved mechanical properties and resistance to solvents, making them suitable for use in harsh environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related carboxamide derivatives, focusing on core scaffolds, substituents, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence :
- The 1,2-dihydropyridine core (target compound) vs. tetrahydropyrimidine () vs. furopyridine () impacts conformational flexibility and electronic properties. Dihydropyridines are often associated with calcium channel modulation, though this is speculative without specific data .
- Tetrahydropyrimidines (e.g., ) may exhibit improved solubility due to nitrogen-rich cores but reduced metabolic stability compared to dihydropyridines .
Substituent Effects :
- Trifluoromethyl groups (common in all compounds) enhance lipophilicity and resistance to oxidative metabolism. The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound vs. 2-chloro-4-(trifluoromethyl)phenyl in highlights positional isomerism, which could alter steric interactions in binding pockets .
- Benzyl vs. phenyl groups : The 4-(trifluoromethyl)benzyl group in the target compound may confer better membrane permeability than the N-phenyl group in CAS 551921-71-2 .
Synthetic Approaches :
- The target compound’s synthesis likely involves coupling reactions similar to those in and (e.g., amide bond formation using HATU or EDC) .
- employs acid-catalyzed cyclocondensation of thiourea and aldehydes, a method distinct from dihydropyridine synthesis .
This limits direct pharmacological comparisons .
Research Implications and Limitations
- Lumping Strategy Relevance: As noted in , structurally similar compounds (e.g., dihydropyridines and tetrahydropyrimidines) may be grouped in computational studies. However, the target compound’s unique substituent arrangement necessitates individualized analysis .
- Data Limitations : The absence of explicit bioactivity or pharmacokinetic data for the target compound restricts mechanistic insights. Further studies should prioritize assays for enzyme inhibition, receptor binding, and ADMET profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
